Phosphonic acid, (4-nitrophenyl)-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is an organophosphorus compound with the molecular formula C18H14NO5P It is characterized by the presence of a phosphonic acid ester group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester can be synthesized through the esterification of phosphonic acid with 4-nitrophenol and diphenyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and 4-nitrophenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under elevated temperatures and in the presence of a catalyst.
Major Products Formed
Hydrolysis: Produces phosphonic acid and 4-nitrophenol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, (4-nitrophenyl)-, diphenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, making it useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phosphonic acid, (4-nitrophenyl)-, diphenyl ester is unique due to its specific combination of a phosphonic acid ester and a nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
388606-49-3 |
---|---|
Molecular Formula |
C18H14NO5P |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO5P/c20-19(21)15-11-13-18(14-12-15)25(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H |
InChI Key |
LJEJRHIZRRCZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.